2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-2-24-17-9-5-15(6-10-17)18-11-12-19(23)22(21-18)13-14-3-7-16(20)8-4-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQNTICGRRYATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 4-ethoxybenzaldehyde.
Formation of Intermediate: The initial step involves the reaction of 4-bromobenzyl chloride with hydrazine hydrate to form 4-bromobenzyl hydrazine.
Cyclization: The intermediate 4-bromobenzyl hydrazine is then reacted with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to undergo cyclization, forming the pyridazinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the pyridazinone ring can yield reduced forms of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with altered ring structures.
Scientific Research Applications
2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone derivatives exhibit significant structural diversity, with variations in substituents at positions 2 and 6 critically impacting physicochemical and biological properties. Below is a comparative analysis of 2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one and related compounds:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Bromine at position 2 (e.g., 18a ) correlates with receptor agonist activity, likely due to its electron-withdrawing nature and hydrophobic interactions .
- Ethoxy groups (as in the target compound) may improve metabolic stability compared to methoxy analogs (e.g., 11a in ) due to reduced oxidation susceptibility .
Thiophene-containing derivatives (e.g., ) exhibit unique electronic properties, favoring interactions with aromatic residues in protein targets.
Synthetic Methodologies :
- Most analogs are synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography (e.g., cyclohexane/ethyl acetate gradients) .
- The target compound’s ethoxyphenyl group could be introduced via Williamson ether synthesis, analogous to methods in for methoxy derivatives .
Biological Activity
2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 353.24 g/mol. The structure includes a pyridazine ring substituted with both a bromobenzyl group and an ethoxyphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H18BrN2O |
| Molecular Weight | 353.24 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC1=CC=NN(C(=O)C=C1)C(C2=CC=C(C=C2)Br)=C(C)C |
The biological activity of this compound may involve interaction with various biological targets, including enzymes, receptors, and cellular pathways. The presence of the bromine atom and ethoxy group can enhance the lipophilicity and electron-donating properties, potentially increasing binding affinity to target sites.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of bromophenyl thiosemicarbazide have shown increased antibacterial activity compared to their chlorine analogs due to enhanced electron density on the hydrazinic end of their structure . This suggests that this compound may also exhibit similar effects.
Anticancer Potential
Studies on related pyridazine compounds have demonstrated potential anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For example, compounds that inhibit specific kinases or modulate signaling pathways involved in tumor progression could be promising candidates for further development .
Case Studies
- Antimicrobial Efficacy : A study comparing various brominated compounds found that those with enhanced electron density showed superior antibacterial effects against Gram-positive bacteria. This could be extrapolated to suggest that this compound might possess similar properties due to its structural features .
- Anticancer Activity : In vitro studies on pyridazine derivatives have shown inhibition of cancer cell proliferation in breast and prostate cancer models. These compounds often target pathways related to apoptosis and cell cycle regulation, indicating that this compound could be evaluated for similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
